A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 2,3,4,5,6-pentafluorobenzoate
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 2,3,4,5,6-pentafluorobenzoate
Abstract
This technical guide provides an in-depth exploration of Sodium 2,3,4,5,6-pentafluorobenzoate, a key fluorinated building block in synthetic chemistry. The document offers a detailed, field-proven protocol for its synthesis via the neutralization of 2,3,4,5,6-Pentafluorobenzoic acid. Foundational principles and practical insights into the causality behind experimental choices are discussed. A comprehensive section is dedicated to the analytical characterization of the final product, detailing methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's applications, particularly in drug development where its perfluorinated aromatic ring can enhance lipophilicity and metabolic stability in target molecules.[1][2] Safety, handling, and storage protocols are also rigorously outlined to ensure safe laboratory practices.
Introduction: The Significance of Fluorinated Synthons
Sodium 2,3,4,5,6-pentafluorobenzoate (C₇F₅NaO₂) is the sodium salt of pentafluorobenzoic acid.[3] As a highly fluorinated organic compound, it serves as a valuable intermediate and building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated compounds particularly attractive in the fields of pharmaceutical and agrochemical research.[1]
The pentafluorophenyl group is an exceptional tool for medicinal chemists. Its strong electron-withdrawing nature and steric profile can be leveraged to modulate the properties of a parent drug molecule. The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical step in drug development, with an estimated 50% of all drugs administered as salts to optimize properties like solubility and stability.[2] This guide provides researchers and drug development professionals with the fundamental knowledge required to synthesize and validate this important chemical entity.
Physicochemical and Structural Data
A summary of the key properties of Sodium 2,3,4,5,6-pentafluorobenzoate is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4830-57-3 | [3][4][5] |
| Molecular Formula | C₇F₅NaO₂ | [3][6][] |
| Molecular Weight | 234.06 g/mol | [3][4][8] |
| Exact Mass | 233.97161433 Da | [3] |
| IUPAC Name | sodium;2,3,4,5,6-pentafluorobenzoate | [3][] |
| Physical Form | Solid | [8] |
| InChI Key | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [3][4][] |
Synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate
Reaction Principle: Acid-Base Neutralization
The synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate is a classic and straightforward acid-base neutralization reaction. The process involves the reaction of its acidic precursor, 2,3,4,5,6-Pentafluorobenzoic acid, with a suitable sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6] The proton of the carboxylic acid group is transferred to the hydroxide or bicarbonate ion, resulting in the formation of the sodium carboxylate salt and water (and carbon dioxide if bicarbonate is used). The choice of base is critical; sodium hydroxide ensures a complete and rapid reaction, while sodium bicarbonate offers a milder alternative that produces gaseous CO₂ as a visual indicator of reaction progress. The high purity of the resulting salt is often achievable through simple precipitation and washing, driven by the difference in solubility between the organic acid precursor and the ionic salt product in a given solvent system.
Synthesis Workflow Diagram
Caption: Logical workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. [9]For this particular molecule, ¹⁹F NMR and ¹³C NMR are the most informative. The sample should be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. [9]
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¹⁹F NMR: This is the most definitive technique for this compound. Due to the symmetry of the pentafluorophenyl ring, three distinct fluorine environments are expected. This will result in three signals in the ¹⁹F NMR spectrum. The fluorine atoms ortho to the carboxylate group (F-2, F-6) will be equivalent, the meta-fluorines (F-3, F-5) will be equivalent, and the para-fluorine (F-4) will be unique. Complex coupling patterns between these fluorine atoms will be observed.
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¹³C NMR: The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry, plus one signal for the carboxylate carbon. The carbons attached to fluorine will exhibit C-F coupling.
| Technique | Expected Chemical Shifts (δ) / Signals | Rationale |
| ¹⁹F NMR | 3 distinct signals (2:2:1 integration ratio) | Three unique fluorine environments: ortho, meta, and para to the carboxylate group. |
| ¹³C NMR | ~5 distinct signals | Four signals for the symmetric aromatic ring carbons and one for the carboxylate carbon (C=O). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired from a solid sample prepared as a KBr pellet. [10]
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Causality of Key Peaks: The deprotonation of the carboxylic acid to form the carboxylate salt results in a significant shift in the carbonyl stretching frequency. The broad O-H stretch of the acid (around 3000 cm⁻¹) will disappear, which is a key indicator of successful salt formation. The sharp C=O stretch of the acid (around 1710 cm⁻¹) is replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch at a lower wavenumber and a symmetric stretch at an even lower wavenumber. Strong absorption bands corresponding to C-F bonds are also expected.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylate (asymmetric stretch) | 1550 - 1650 | Strong |
| Carboxylate (symmetric stretch) | 1300 - 1420 | Strong |
| C-F Stretch | 1000 - 1400 | Strong, multiple bands |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. Using an electrospray ionization (ESI) source in negative ion mode, the spectrum will show the mass-to-charge ratio (m/z) of the pentafluorobenzoate anion.
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Expected Result: The primary peak of interest will correspond to the [C₇F₅O₂]⁻ anion.
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Calculated m/z: 210.98
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Rationale: The molecular weight of the precursor acid (C₇HF₅O₂) is 212.07 g/mol . [11]Loss of a proton (H⁺) results in the anion with a mass of ~211.
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Applications in Research and Drug Development
Sodium 2,3,4,5,6-pentafluorobenzoate is primarily used as a fluorinated building block in organic synthesis. [1]Its utility stems from the unique properties imparted by the perfluorinated aromatic ring:
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Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of molecules, which can improve membrane permeability and oral absorption of drug candidates.
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Metabolic Stability: The C-F bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
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Derivatizing Agent: The precursor, pentafluorobenzoic acid, is used to create derivatives for analytical purposes. For example, pentafluorobenzyl (PFB) derivatives are used in gas chromatography-mass spectrometry (GC/MS) analysis to improve the volatility and detection sensitivity of target analytes. [11]
Safety, Handling, and Storage
Proper safety protocols must be strictly followed when handling Sodium 2,3,4,5,6-pentafluorobenzoate and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust. [12][13]Avoid contact with skin and eyes. [12][13]Wash hands thoroughly after handling. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [13]Keep away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. [13] * Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [13] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [13] * Ingestion: Rinse mouth with water. Do not induce vomiting. [13] * In all cases of exposure, seek immediate medical attention. [12][13]
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Conclusion
Sodium 2,3,4,5,6-pentafluorobenzoate is a synthetically accessible and highly valuable compound for researchers in chemistry and drug discovery. Its preparation via a straightforward acid-base neutralization is reliable and scalable. The structural verification of the final product is definitively achieved through a combination of ¹⁹F NMR, ¹³C NMR, FTIR, and mass spectrometry. The unique electronic and steric properties conferred by its pentafluorophenyl moiety make it an important tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Adherence to the synthesis and characterization protocols detailed in this guide, coupled with rigorous safety practices, will enable researchers to confidently produce and utilize this key fluorinated building block in their work.
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